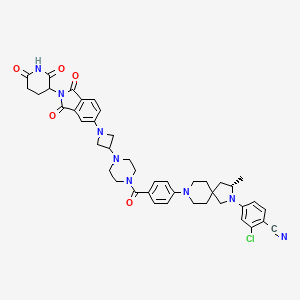

ARD-2051

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C43H45ClN8O5 |

|---|---|

分子量 |

789.3 g/mol |

IUPAC名 |

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile |

InChI |

InChI=1S/C43H45ClN8O5/c1-27-22-43(26-51(27)32-7-4-29(23-45)36(44)21-32)12-14-47(15-13-43)30-5-2-28(3-6-30)40(55)49-18-16-48(17-19-49)33-24-50(25-33)31-8-9-34-35(20-31)42(57)52(41(34)56)37-10-11-38(53)46-39(37)54/h2-9,20-21,27,33,37H,10-19,22,24-26H2,1H3,(H,46,53,54)/t27-,37?/m0/s1 |

InChIキー |

WBMJNGGUHCHFHY-YTCZSSRZSA-N |

異性体SMILES |

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |

正規SMILES |

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl |

製品の起源 |

United States |

Foundational & Exploratory

ARD-2051: A Deep Dive into its Mechanism of Action as a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 has emerged as a promising preclinical candidate for the treatment of advanced prostate cancer, including castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC).[1][2][3][4][5] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the target protein from the cell entirely. This compound achieves this through a novel mechanism of action that hijacks the cell's own protein disposal system.

The structure of this compound is bifunctional, consisting of three key components:

-

An Androgen Receptor (AR) ligand that specifically binds to the AR protein.

-

A Cereblon (CRBN) E3 ubiquitin ligase ligand .

-

A linker that connects the AR ligand and the CRBN ligand.[6]

This unique structure allows this compound to act as a molecular bridge, bringing the AR protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This process effectively removes the AR protein from the cancer cells, thereby shutting down the AR signaling pathway that is crucial for the growth and survival of prostate cancer cells.[1][7]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics of this compound in prostate cancer models.

In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Concentration) | LNCaP | 0.6 nM | [3][6] |

| VCaP | 0.6 nM | [3][6] | |

| Dₘₐₓ (Maximum Degradation) | LNCaP | >90% | [1][3] |

| VCaP | >90% | [1][3] | |

| IC₅₀ (50% Growth Inhibition) | LNCaP | 13 nM | [3] |

| VCaP | 10 nM | [3] |

In Vivo Antitumor Activity of this compound in VCaP Xenograft Model

| Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Reference |

| 3.75 | 44% | [6] |

| 7.5 | 71% | [6] |

| 12.5 | 61% | [6] |

| 25 | 80% | [6] |

| 30 | Effective Inhibition | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize this compound.

Western Blot for AR Degradation

This protocol is used to quantify the amount of AR protein in cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Prostate cancer cells (LNCaP or VCaP) are seeded in 6-well plates and cultured in their recommended media (e.g., RPMI for LNCaP, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS).

-

Cells are allowed to adhere and reach 70-80% confluency.

-

Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysate is collected and centrifuged to pellet cell debris.

-

The total protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for AR overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The intensity of the AR protein band is quantified and normalized to the loading control to determine the relative AR protein levels.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and cytotoxicity.

1. Cell Seeding:

-

LNCaP or VCaP cells are seeded in 96-well plates at an optimized density.

2. Compound Treatment:

-

The cells are treated with a serial dilution of this compound. A vehicle-only control is included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 4 days) to allow the compound to exert its effect.

4. Viability Measurement:

-

A cell viability reagent, such as WST-8 or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

-

The IC₅₀ value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for AR-Regulated Gene Expression

This protocol is used to measure the effect of this compound on the expression of AR target genes, such as KLK3 (PSA).

1. Cell Treatment and RNA Extraction:

-

LNCaP or VCaP cells are treated with this compound as described for the Western blot protocol.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

2. cDNA Synthesis:

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. qPCR:

-

The qPCR reaction is set up with the cDNA template, specific primers for the target gene (e.g., KLK3) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

The reaction is run in a real-time PCR cycler.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

1. Cell Implantation:

-

VCaP prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flank of male severe combined immunodeficient (SCID) mice.

2. Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

3. Treatment Administration:

-

This compound is administered orally (p.o.) at specified doses and schedules (e.g., daily for 21 days). The control group receives a vehicle.

4. Tumor Measurement and Body Weight Monitoring:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is monitored to assess toxicity.

5. Data Analysis:

-

Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for prostate cancer. Its mechanism as a PROTAC degrader of the Androgen Receptor offers a powerful and potentially more durable approach to suppressing the AR signaling pathway compared to traditional inhibitors. The compelling preclinical data, demonstrating potent in vitro degradation and in vivo tumor growth inhibition, underscore its promise as a future therapeutic agent for patients with advanced prostate cancer.[1][2][4] Further clinical development is warranted to translate these promising preclinical findings into patient benefit.

References

- 1. Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of the Drug Sensitivity of Single Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]

- 6. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

ARD-2051: A Technical Whitepaper on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathway and experimental workflows. The potent and selective degradation of the androgen receptor by this compound, coupled with its favorable pharmacokinetic profile, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer.[1][3][4][5]

Introduction: The Rationale for Androgen Receptor Degradation

The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[1][6] Therapies targeting the AR signaling axis, such as androgen deprivation therapy and AR antagonists, are the standard of care for advanced prostate cancer. However, resistance to these therapies inevitably develops, often through mechanisms such as AR gene amplification, overexpression, and mutations that lead to constitutively active AR variants.[2][6]

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that overcomes the limitations of traditional inhibitors.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] This event-driven mechanism offers the potential for sustained target suppression at lower drug concentrations compared to traditional occupancy-driven inhibitors. This compound was developed as a potent and selective AR degrader with the aim of providing a more effective and durable therapeutic option for patients with advanced prostate cancer.[1][3][4]

Discovery and Optimization of this compound

This compound was discovered through a systematic drug discovery effort focused on identifying a potent and orally bioavailable AR PROTAC.[1] The design of this compound incorporates a high-affinity ligand for the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8] The chemical structure of this compound was optimized to enhance its potency, selectivity, and pharmacokinetic properties.[1]

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the androgen receptor, this compound, and the CRBN E3 ligase.[9] This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the 26S proteasome.[7] The degradation of the androgen receptor leads to the downstream suppression of AR-regulated gene expression and inhibition of prostate cancer cell growth.[1][3]

References

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ARD-2051: A Technical Guide to a Novel Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. This compound offers a novel therapeutic modality by hijacking the ubiquitin-proteasome system to eliminate the AR protein, thereby providing a potential treatment for advanced prostate cancer, including castration-resistant forms. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule comprising a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.

| Property | Value |

| Chemical Formula | C43H45ClN8O5 |

| Molecular Weight | 789.32 g/mol |

| CAS Number | 2632305-17-8 |

| SMILES String | O=C(C1=C2C=CC(N3CC(N4CCN(C(C5=CC=C(C=C5)N6CCC7(CC6)CN(--INVALID-LINK--C)C8=CC(Cl)=C(C=C8)C#N)=O)CC4)C3)=C1)N(C2=O)C9C(NC(CC9)=O)=O |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Targeted Protein Degradation

This compound functions as a PROTAC, inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome pathway. The proposed mechanism is as follows:

-

Ternary Complex Formation : this compound simultaneously binds to the Androgen Receptor (the target protein) and an E3 ubiquitin ligase (specifically Cereblon), forming a ternary complex.

-

Ubiquitination : The proximity induced by the ternary complex facilitates the E3 ligase-mediated transfer of ubiquitin molecules to the Androgen Receptor.

-

Proteasomal Degradation : The poly-ubiquitinated Androgen Receptor is then recognized and targeted for degradation by the 26S proteasome.

-

Recycling : this compound is released after inducing ubiquitination and can subsequently engage another Androgen Receptor and E3 ligase, acting catalytically to induce the degradation of multiple AR proteins.

Below is a diagram illustrating the signaling pathway of this compound-mediated AR degradation.

In Vitro Efficacy

Androgen Receptor Degradation

The ability of this compound to induce the degradation of the Androgen Receptor was assessed in prostate cancer cell lines.[1][2]

| Cell Line | DC50 (nM) | Dmax (%) |

| VCaP | 0.6 | >90 |

| LNCaP | 0.6 | >90 |

Cell Viability Inhibition

The anti-proliferative effects of this compound were evaluated in prostate cancer cell lines.[1]

| Cell Line | IC50 (nM) |

| VCaP | 10.2 |

| LNCaP | 12.8 |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a VCaP xenograft mouse model.[1]

| Dosage (mg/kg, oral) | Tumor Growth Inhibition (TGI) (%) |

| 3.75 | 44 |

| 7.5 | 71 |

| 12.5 | 61 |

| 25 | 80 |

| 30 | Effective inhibition reported |

Experimental Protocols

Cell Culture

-

Cell Lines : LNCaP and VCaP human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Media :

-

LNCaP cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

VCaP cells were cultured in DMEM with Glutamax supplemented with 10% FBS.

-

-

Culture Conditions : Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

This protocol outlines the general workflow for assessing AR degradation.

-

Cell Treatment : Plate LNCaP or VCaP cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis : Quantify band intensities to determine the percentage of AR degradation relative to a vehicle control.

Cell Viability Assay

A WST-8 assay was utilized to determine the effect of this compound on cell viability.

-

Cell Seeding : Seed LNCaP or VCaP cells in 96-well plates.

-

Compound Treatment : Treat cells with a range of this compound concentrations in a charcoal-stripped medium, in the presence of 0.1 nM of the AR agonist R1881, for 4 days.

-

WST-8 Addition : Add WST-8 reagent to each well and incubate.

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength to determine cell viability.

-

IC50 Calculation : Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Model

-

Animal Model : Male CB17 SCID mice were used for the study.

-

Tumor Implantation : VCaP cells were subcutaneously injected into the flanks of the mice.

-

Treatment : Once tumors reached a specified volume, mice were treated with this compound orally at various doses (3.75, 7.5, 12.5, 25, and 30 mg/kg) daily for 21 days.

-

Tumor Measurement : Tumor volume was measured regularly to assess tumor growth inhibition.

-

Pharmacodynamic Analysis : At the end of the study, tumor tissues were collected to analyze AR protein levels and the expression of AR-regulated genes.

Conclusion

This compound is a highly potent and orally active Androgen Receptor PROTAC degrader. Its ability to effectively induce AR degradation translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. These characteristics position this compound as a promising candidate for further preclinical and clinical development for the treatment of advanced, castration-resistant prostate cancer. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this novel therapeutic agent.

References

- 1. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ARD-2051 Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[4] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its potent on-target activity, its high degree of selectivity, and the experimental protocols used to characterize these properties.

Quantitative Selectivity and Potency Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Degradation Potency of this compound [1][2][4]

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Conditions |

| LNCaP | Androgen Receptor | 0.6 | >90 | 24-hour treatment |

| VCaP | Androgen Receptor | 0.6 | >90 | 24-hour treatment |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound [4]

| Cell Line | IC₅₀ (nM) | Assay Conditions |

| LNCaP | 12.8 | 4-day treatment |

| VCaP | 10.2 | 4-day treatment |

-

IC₅₀: Half-maximal inhibitory concentration for cell growth.

Table 3: Proteomic Selectivity of this compound in VCaP Cells [1][4]

| Treatment | Concentration | Duration | Number of Proteins Quantified | Proteins Significantly Degraded (besides AR) |

| This compound | 100 nM | 24 hours | >5,700 | None |

| This compound | 1 µM | 24 hours | >5,700 | None |

Signaling Pathway and Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of the Androgen Receptor. The following diagram illustrates the key steps in this pathway.

Caption: Mechanism of this compound-mediated degradation of the Androgen Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to determine the extent of Androgen Receptor degradation in prostate cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

-

LNCaP and VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 6-well plates and allowed to adhere for 24 hours.

-

The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Cells are incubated for 24 hours.

2. Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysates are collected and centrifuged to pellet cell debris.

-

The supernatant containing the total protein is collected.

3. Protein Quantification and Sample Preparation:

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes.

4. Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, and AR levels are normalized to the loading control.

Caption: Experimental workflow for Western Blot analysis of AR degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

1. Cell Seeding:

-

LNCaP and VCaP cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing a serial dilution of this compound or DMSO control.

3. Incubation:

-

The plates are incubated for 4 days at 37°C in a 5% CO₂ incubator.

4. Viability Assessment:

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

The luminescence signal is read using a plate reader.

5. Data Analysis:

-

The results are expressed as a percentage of the viability of the vehicle-treated control cells.

-

The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Global Proteomics Analysis for Selectivity Profiling

This experiment is performed to assess the selectivity of this compound on a proteome-wide scale.

1. Sample Preparation:

-

VCaP cells are treated with this compound (100 nM and 1 µM) or a control compound for 24 hours.

-

Cells are harvested, and proteins are extracted and quantified.

2. Protein Digestion and TMT Labeling:

-

Proteins are reduced, alkylated, and digested into peptides using trypsin.

-

The resulting peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The labeled peptides are combined, fractionated by high-pH reversed-phase chromatography, and then analyzed by LC-MS/MS.

4. Data Analysis:

-

The raw mass spectrometry data is processed using a proteomics analysis software (e.g., Proteome Discoverer).

-

Peptides and proteins are identified by searching against a human protein database.

-

The relative abundance of each protein across the different treatment conditions is determined based on the TMT reporter ion intensities.

-

Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with this compound.

Caption: Workflow for global proteomics-based selectivity analysis.

Conclusion

This compound is a highly potent and selective degrader of the Androgen Receptor. The data presented in this guide demonstrate its picomolar to low nanomolar efficacy in degrading AR and inhibiting the growth of AR-dependent prostate cancer cell lines.[1][2][4] Furthermore, proteomic profiling confirms the exceptional selectivity of this compound, with no significant off-target degradation observed among over 5,700 other proteins.[1][4] These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of prostate cancer.

References

- 1. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

ARD-2051: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound engages the Cereblon (CRBN) E3 ubiquitin ligase and the Androgen Receptor simultaneously, leading to the ubiquitination and subsequent proteasomal degradation of AR. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound has emerged as a promising therapeutic agent for the treatment of prostate cancer.[1][2] By hijacking the cell's natural protein disposal system, this compound offers a novel approach to target the Androgen Receptor, a key driver of prostate cancer progression. Structurally, this compound consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[3] This trimolecular complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the Androgen Receptor, marking it for degradation by the 26S proteasome.[4]

Mechanism of Action

The primary mechanism of action of this compound is the induced degradation of the Androgen Receptor. This process can be visualized as a catalytic cycle where this compound brings the AR in proximity to the CRBN E3 ligase, leading to AR ubiquitination and degradation, after which this compound can engage another AR molecule.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Parameter | Value (nM) | Notes |

| LNCaP | DC50 | 0.6 | 50% degradation concentration after 24 hours. |

| VCaP | DC50 | 0.6 | 50% degradation concentration after 24 hours. |

| LNCaP | Dmax | >90% | Maximum degradation observed.[1][5] |

| VCaP | Dmax | >90% | Maximum degradation observed.[1][5] |

| LNCaP | IC50 | 12.8 | 50% growth inhibition after 4 days. |

| VCaP | IC50 | 10.2 | 50% growth inhibition after 4 days. |

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Mouse Model

| Dose (mg/kg) | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) |

| 3.75 | Oral, daily | 21 days | 44% |

| 7.5 | Oral, daily | 21 days | 71% |

| 12.5 | Oral, daily | 21 days | 61% |

| 25 | Oral, daily | 21 days | 80% |

Data compiled from MedChemExpress.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

LNCaP and VCaP Cell Lines:

-

LNCaP and VCaP human prostate cancer cell lines can be purchased from the American Type Culture Collection (ATCC).[7]

-

LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][8]

-

VCaP cells are cultured in DMEM with Glutamax, supplemented with 10% FBS and 1% penicillin-streptomycin.[7] For improved adherence, culture flasks can be coated with Matrigel.[9][10]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Western Blot for Androgen Receptor Degradation

This protocol outlines the procedure to assess the degradation of the Androgen Receptor upon treatment with this compound.

Detailed Steps:

-

Cell Treatment: Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12] The intensity of the bands is quantified to determine the extent of AR degradation relative to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (WST-8)

This assay is used to determine the effect of this compound on the proliferation of prostate cancer cells.

Protocol Overview:

-

Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 4 days).

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.[13]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is proportional to the number of viable cells.

Quantitative Real-Time PCR (qPCR) for KLK3 Gene Expression

This protocol is used to measure the effect of this compound on the expression of the AR-regulated gene, KLK3 (also known as PSA).[6]

Detailed Steps:

-

RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit.[14][15]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[16]

-

qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for KLK3 and a housekeeping gene (e.g., GAPDH) for normalization.[14][17]

-

Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in KLK3 expression.[15]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., male CB17 SCID mice).[7]

-

Tumor Cell Implantation: Subcutaneously inject VCaP cells (e.g., 5 x 106 cells suspended in Matrigel) into the flank of each mouse.[7]

-

Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm3). Randomize mice into vehicle control and treatment groups. Administer this compound orally at the desired doses and schedule.[18][19]

-

Monitoring: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for AR levels).[18][19]

Conclusion

This compound is a highly potent, orally bioavailable PROTAC degrader of the Androgen Receptor. Its ability to efficiently induce AR degradation translates to significant anti-proliferative activity in prostate cancer cells and robust anti-tumor efficacy in vivo. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working with this compound and other targeted protein degraders.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. urotoday.com [urotoday.com]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lncap.com [lncap.com]

- 9. culturecollections.org.uk [culturecollections.org.uk]

- 10. researchgate.net [researchgate.net]

- 11. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. abcam.com [abcam.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Biochemical activity induced by a germline variation in KLK3 (PSA) associates with cellular function and clinical outcome in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid biopsy reveals KLK3 mRNA as a prognostic marker for progression free survival in patients with metastatic castration‐resistant prostate cancer undergoing first‐line abiraterone acetate and prednisone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

ARD-2051: A Technical Deep Dive into a Novel Androgen Receptor Degrader for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 is emerging as a significant compound in the landscape of prostate cancer therapeutics. As a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), it offers a novel mechanism of action by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound research.

Core Mechanism of Action: PROTAC-mediated AR Degradation

This compound functions as a bifunctional molecule. It simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional inhibitors that merely block the receptor's function.

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in prostate cancer cell lines, leading to the suppression of AR-regulated genes and inhibition of cancer cell growth.

| Parameter | LNCaP Cells | VCaP Cells | Reference |

| DC₅₀ (AR Degradation) | 0.6 nM | 0.6 nM | [1][2][3][4][5][6][7] |

| Dₘₐₓ (AR Degradation) | >90% (92%) | >90% (97%) | [1][2][3] |

| IC₅₀ (Cell Growth) | 12.8 nM | 10.2 nM | [3] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have shown that this compound is orally bioavailable and effectively inhibits tumor growth.

| Animal Model | Dosing | Outcome | Reference |

| VCaP Xenograft Mice | 3.75 mg/kg, p.o., daily, 21 days | 44% Tumor Growth Inhibition (TGI) | [3] |

| VCaP Xenograft Mice | 7.5 mg/kg, p.o., daily, 21 days | 71% Tumor Growth Inhibition (TGI) | [3] |

| VCaP Xenograft Mice | 12.5 mg/kg, p.o., daily, 21 days | 61% Tumor Growth Inhibition (TGI) | [3] |

| VCaP Xenograft Mice | 25 mg/kg, p.o., daily, 21 days | 80% Tumor Growth Inhibition (TGI) | [3] |

Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating good oral bioavailability.[1][2][4][5][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings.

Cell Lines and Culture

-

Cell Lines: LNCaP and VCaP human prostate cancer cell lines.

-

Culture Conditions: Specific media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AR Degradation

This protocol is designed to quantify the levels of Androgen Receptor protein in cell lysates following treatment with this compound.

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay

To determine the effect of this compound on cell proliferation, a standard assay such as MTT or CellTiter-Glo® is employed.

-

Cell Seeding: Plate LNCaP or VCaP cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 4 days).[3]

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously implant VCaP cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Randomization: Randomize mice into vehicle control and this compound treatment groups.

-

Treatment: Administer this compound orally at various doses daily for a specified period (e.g., 21 days).[3]

-

Monitoring: Monitor tumor volume and body weight regularly.[3]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for AR levels).

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control.

Gene Expression Analysis

To confirm the downstream effects of AR degradation, the expression of AR-regulated genes is measured.

-

Cell Treatment: Treat LNCaP or VCaP cells with this compound.

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for AR-regulated genes (e.g., KLK3, which encodes for PSA).[3]

-

Analysis: Normalize the expression of the target genes to a housekeeping gene and compare the expression levels between treated and untreated cells. This compound has been shown to dose-dependently suppress the expression of the AR-regulated gene KLK3 in both LNCaP and VCaP cells.[3]

Selectivity Profiling

To assess the specificity of this compound, proteomic studies can be conducted. In VCaP cells, treatment with this compound selectively degraded the AR protein with no significant effect on over 5,700 other proteins.[3]

References

- 1. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. urotoday.com [urotoday.com]

- 7. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]

Preclinical Profile of ARD-2051: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3][4] In preclinical studies, this compound has demonstrated high potency in degrading AR, suppressing AR-regulated gene expression, and inhibiting the growth of prostate cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate target proteins. This compound is composed of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted degradation of the AR effectively shuts down androgen signaling, a key driver of prostate cancer growth.

Caption: Mechanism of action of this compound as a PROTAC.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| LNCaP | 0.6 | >90 | 13 |

| VCaP | 0.6 | >90 | 10 |

-

DC50: Concentration required for 50% maximal degradation of the target protein.

-

Dmax: Maximum percentage of protein degradation achieved.

-

IC50: Concentration required for 50% inhibition of cell growth.

Data sourced from multiple studies.[1][2][5]

Table 2: In Vivo Antitumor Activity of this compound in VCaP Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (%) |

| 3.75 | 44 |

| 7.5 | 71 |

| 15 | Not Reported |

| 30 | Not Reported |

Data represents tumor growth inhibition in a VCaP xenograft mouse model.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Cell Culture

-

Cell Lines: LNCaP and VCaP human prostate cancer cell lines were utilized.

-

Culture Media:

-

LNCaP cells: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

VCaP cells: DMEM with Glutamax supplemented with 10% FBS.

-

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation

-

Cell Treatment: Cells were seeded in appropriate culture plates and allowed to adhere. They were then treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western blotting experimental workflow.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, cells were treated with a serial dilution of this compound for a specified duration (e.g., 5 days).

-

Viability Assessment: Cell viability was assessed using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: The luminescence signal was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

In Vivo Xenograft Studies

-

Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) were used.

-

Tumor Implantation: VCaP cells were suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

-

Drug Administration: Once tumors reached a certain volume, mice were randomized into treatment and control groups. This compound was administered orally at the specified doses and schedule. The vehicle control group received the formulation without the drug.

-

Efficacy Evaluation: Tumor growth was monitored throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the study to assess for any signs of toxicity.

Caption: In vivo xenograft study workflow.

Conclusion

The preclinical data for this compound strongly support its development as a potent and orally bioavailable AR degrader for the treatment of prostate cancer. Its ability to efficiently degrade the androgen receptor translates to significant antitumor activity in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of oncology and drug development. Further clinical investigation of this compound is warranted to evaluate its safety and efficacy in patients with advanced prostate cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Collection - Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]

ARD-2051: A Deep Dive into its Mechanism of Action on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

ARD-2051 has emerged as a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a critical driver in the progression of prostate cancer. This technical guide synthesizes the available preclinical data to provide an in-depth understanding of this compound's mechanism of action, its efficacy in preclinical models, and the experimental methodologies used to characterize its activity.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule. It consists of a ligand that binds to the Androgen Receptor, connected via a linker to a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This tripartite complex formation brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR. The polyubiquitinated AR is then recognized and targeted for degradation by the proteasome, resulting in the elimination of the AR protein from the cancer cell.[1][2] This targeted degradation of the AR effectively shuts down its signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound-mediated Androgen Receptor degradation.

Quantitative Efficacy Data

This compound has demonstrated potent and effective degradation of the Androgen Receptor in preclinical studies, leading to the suppression of AR-regulated gene expression and inhibition of cancer cell growth.[1][3][4][5][6][7][8]

In Vitro Efficacy

The in vitro activity of this compound was evaluated in androgen-sensitive prostate cancer cell lines, LNCaP and VCaP.

| Parameter | LNCaP Cells | VCaP Cells | Reference |

| AR Degradation (DC50) | 0.6 nM | 0.6 nM | [1][2][9] |

| Maximal AR Degradation (Dmax) | >90% (92%) | >90% (97%) | [1][2][9] |

| Cell Growth Inhibition (IC50) | 12.8 nM | 10.2 nM | [2] |

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a VCaP xenograft mouse model.

| Dose | Tumor Growth Inhibition (TGI) | Reference |

| 3.75 mg/kg (p.o., daily) | 44% | [2] |

| 7.5 mg/kg (p.o., daily) | 71% | [2] |

| 12.5 mg/kg (p.o., daily) | 61% | [2] |

| 25 mg/kg (p.o., daily) | 80% | [2] |

Oral administration of this compound was well-tolerated, with no significant changes in body weight observed in the treated mice.[2] A single oral dose of this compound was also shown to significantly reduce AR protein levels and suppress the expression of AR-regulated genes in VCaP tumor tissue.[1][3][4]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the general methodologies employed in the characterization of this compound.

Cell Lines and Culture

-

Cell Lines: LNCaP and VCaP human prostate cancer cell lines were utilized. These cell lines are well-established models for studying AR signaling in prostate cancer.

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Western Blotting for AR Degradation

This assay is fundamental to quantifying the degradation of the AR protein.

Caption: General workflow for Western Blot analysis of AR degradation.

-

Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Lysis: Cells were harvested and lysed to extract total protein.

-

Quantification: The total protein concentration in each lysate was determined to ensure equal loading.

-

Electrophoresis: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific for the Androgen Receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal was visualized using a chemiluminescent substrate and captured with an imaging system. Densitometry was used to quantify the intensity of the AR band relative to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assays

These assays are used to determine the effect of this compound on cancer cell proliferation.

-

Seeding: Cells were seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells were treated with a range of concentrations of this compound for an extended period (e.g., 4 days).

-

Quantification: Cell viability was assessed using a commercially available assay, such as one based on the measurement of ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1).

-

Analysis: The results were used to calculate the half-maximal inhibitory concentration (IC50).

Gene Expression Analysis (RT-qPCR)

This technique is employed to measure the expression levels of AR-regulated genes, such as KLK3 (prostate-specific antigen, PSA).[2]

References

- 1. Discovery of this compound as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. ONCOPIA THERAPEUTICS INC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 9. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture of ARD-2051

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2051 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2][3][4][5][6] This document provides detailed protocols for the in vitro evaluation of this compound using relevant prostate cancer cell lines. The included methodologies cover cell culture maintenance, assessment of AR protein degradation, and analysis of cell proliferation, providing a comprehensive guide for preclinical research and drug development.

Introduction

The Androgen Receptor (AR) signaling pathway is a critical therapeutic target in prostate cancer. While various antagonists have been developed, resistance mechanisms often limit their long-term efficacy. This compound represents a novel therapeutic modality that hijacks the cell's natural protein disposal system to specifically eliminate the AR protein. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. In vitro studies have demonstrated that this compound potently and effectively induces AR degradation in prostate cancer cell lines, suppresses AR-regulated gene expression, and inhibits cancer cell growth.[1][2][3] These application notes provide standardized protocols to reliably assess the in vitro activity of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics of this compound in the LNCaP and VCaP human prostate cancer cell lines.

| Parameter | LNCaP Cells | VCaP Cells | Reference |

| DC₅₀ (AR Degradation) | 0.6 nM | 0.6 nM | [1][2] |

| Dₘₐₓ (AR Degradation) | >90% | >90% | [1][2] |

| IC₅₀ (Cell Growth Inhibition) | 12.8 nM (4-day treatment) | 10.2 nM (4-day treatment) |

Signaling Pathway and Mechanism of Action

This compound functions by inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome system. The diagram below illustrates this mechanism.

Caption: Mechanism of this compound-mediated AR degradation.

Experimental Protocols

Cell Line Maintenance

a. LNCaP Clone FGC (ATCC® CRL-1740™)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

LNCaP cells are weakly adherent and grow in colonies. Do not allow cells to become overly confluent.

-

Aspirate the culture medium.

-

Rinse the cell layer with a 0.25% Trypsin-EDTA solution.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-12 minutes at 37°C until cells detach. Avoid agitation.[1]

-

Neutralize the trypsin with 4 volumes of complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks at a recommended split ratio of 1:2 to 1:4.

-

b. VCaP (ATCC® CRL-2876™)

-

Culture Medium: DMEM supplemented with 10% FBS. For improved adherence, flasks can be coated with Matrigel.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing:

-

VCaP cells grow slowly and are delicate. Handle with care.

-

Aspirate and save a portion of the conditioned medium to add to the new culture.

-

Rinse with PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize with complete growth medium.

-

Centrifuge gently (e.g., 200 x g for 5 minutes).

-

Resuspend the cell pellet in a mixture of fresh and conditioned medium (e.g., 9:1 ratio).

-

Split cells at a ratio of 1:2 or 1:3.[7]

-

This compound Stock Solution Preparation

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Androgen Receptor Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of this compound.

Caption: Experimental workflow for assessing AR degradation.

Methodology:

-

Cell Seeding: Plate LNCaP or VCaP cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each this compound concentration to determine the DC₅₀ and Dₘₐₓ values.

Cell Proliferation/Viability Assay

This protocol is for determining the IC₅₀ of this compound.

a. MTT Assay

-

Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 4 days).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control for each concentration of this compound. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

b. CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate for the desired duration (e.g., 4 days).

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value as described for the MTT assay.

Troubleshooting

-

Low Protein Yield: Ensure complete cell lysis and accurate protein quantification.

-

High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

-

Variability in Cell Viability Assays: Ensure uniform cell seeding, proper mixing of reagents, and accurate pipetting. Use outer wells for media blanks to minimize edge effects.

-

Poor Cell Attachment (especially VCaP): Use Matrigel-coated flasks and handle cells gently. Avoid over-trypsinization.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the dose-dependent degradation of the Androgen Receptor and the resulting inhibition of prostate cancer cell proliferation. These assays are fundamental for the continued preclinical development of this compound and other AR-targeting PROTACs.

References

- 1. lncap.com [lncap.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

ARD-2051 Treatment of LNCaP Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2051 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). In the context of prostate cancer, where AR signaling is a key driver of tumor growth and progression, this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the effects of this compound on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP. Detailed protocols for key experimental assays are included to facilitate the study of this compound's mechanism of action and efficacy.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP cells.

| Parameter | Cell Line | Value | Treatment Conditions | Reference |

| DC₅₀ (Degradation Concentration 50%) | LNCaP | 0.6 nM | 24 hours | [1][2][3] |

| Dₘₐₓ (Maximum Degradation) | LNCaP | 92% | 24 hours | [1] |

| IC₅₀ (Inhibitory Concentration 50%) | LNCaP | 12.8 nM | 4 days | [1] |

Table 1: In Vitro Efficacy of this compound in LNCaP Cells

Mechanism of Action: Androgen Receptor Degradation

This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of AR-regulated gene expression and inhibition of cancer cell growth. The mechanism is confirmed to be dependent on the proteasome, as its inhibition blocks AR degradation.[1]

Experimental Protocols

Cell Culture

LNCaP cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments investigating androgen-dependent effects, cells can be cultured in medium containing charcoal-stripped FBS to deplete endogenous androgens.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on LNCaP cell viability.

Materials:

-

LNCaP cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 4 days).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to assess the induction of apoptosis in LNCaP cells following treatment with this compound.

Materials:

-

LNCaP cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed LNCaP cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of LNCaP cells.

Materials:

-

LNCaP cells

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed LNCaP cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blotting for AR Degradation

This protocol is to confirm the degradation of the Androgen Receptor protein.

Materials:

-

LNCaP cells

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (anti-AR)

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Treat LNCaP cells with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Probe for a loading control to ensure equal protein loading.

Expected Outcomes

Treatment of LNCaP cells with this compound is expected to result in a dose- and time-dependent degradation of the Androgen Receptor. This will lead to a reduction in the expression of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene). Consequently, a decrease in cell viability and proliferation, along with potential induction of apoptosis and/or cell cycle arrest, is anticipated. These application notes and protocols provide a framework for the systematic investigation of this compound's effects in LNCaP cells, contributing to the preclinical assessment of this promising therapeutic agent.

References

Application Notes and Protocols for the ARD-2051 VCaP Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Abstract